molecular formula C18H20Cl3N5O5 B15139209 Prmt5-IN-29

Prmt5-IN-29

Cat. No.: B15139209
M. Wt: 492.7 g/mol
InChI Key: QMVIGLXONQUBTJ-LBQFNWRTSA-N
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Description

Prmt5-IN-29 is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that catalyzes the symmetric dimethylation of arginine residues on histones and other proteins. PRMT5 plays a crucial role in various cellular processes, including gene expression, RNA splicing, and DNA damage repair. Inhibition of PRMT5 has shown potential in treating various cancers and other diseases by disrupting these processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prmt5-IN-29 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions typically involve the use of reagents such as aldehydes, amines, and acids under controlled conditions.

    Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the compound’s inhibitory activity. This may involve reactions such as alkylation, acylation, and halogenation.

    Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. The purity and structure of this compound are confirmed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and high-throughput purification methods.

Chemical Reactions Analysis

Types of Reactions

Prmt5-IN-29 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound to its reduced forms. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others. This is often achieved using reagents like halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halides, nucleophiles; often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties.

Scientific Research Applications

Prmt5-IN-29 has a wide range of scientific research applications, including:

Mechanism of Action

Prmt5-IN-29 exerts its effects by selectively inhibiting the enzymatic activity of PRMT5. This inhibition prevents the methylation of arginine residues on target proteins, disrupting various cellular processes. The key molecular targets and pathways involved include:

    Gene Expression: Inhibition of PRMT5 affects the methylation of histones, leading to changes in chromatin structure and gene expression.

    RNA Splicing: PRMT5-mediated methylation is crucial for the proper splicing of pre-mRNA. Inhibition of PRMT5 disrupts this process, affecting the production of mature mRNA.

    DNA Damage Repair: PRMT5 plays a role in the repair of DNA double-strand breaks.

Comparison with Similar Compounds

Prmt5-IN-29 is one of several PRMT5 inhibitors developed for research and therapeutic purposes. Similar compounds include:

This compound is unique in its specific binding affinity and inhibitory potency against PRMT5, making it a valuable tool for studying the enzyme’s role in various biological processes and diseases.

Properties

Molecular Formula

C18H20Cl3N5O5

Molecular Weight

492.7 g/mol

IUPAC Name

(2S,3S,4R,5R)-2-[(1R)-1-(3,4-dichlorophenyl)-1-hydroxyethyl]-5-[6-(methoxyamino)purin-9-yl]oxolane-3,4-diol;hydrochloride

InChI

InChI=1S/C18H19Cl2N5O5.ClH/c1-18(28,8-3-4-9(19)10(20)5-8)14-12(26)13(27)17(30-14)25-7-23-11-15(24-29-2)21-6-22-16(11)25;/h3-7,12-14,17,26-28H,1-2H3,(H,21,22,24);1H/t12-,13+,14-,17+,18+;/m0./s1

InChI Key

QMVIGLXONQUBTJ-LBQFNWRTSA-N

Isomeric SMILES

C[C@]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NOC)O)O)(C4=CC(=C(C=C4)Cl)Cl)O.Cl

Canonical SMILES

CC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NOC)O)O)(C4=CC(=C(C=C4)Cl)Cl)O.Cl

Origin of Product

United States

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